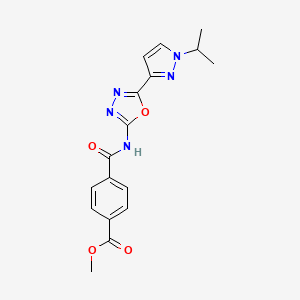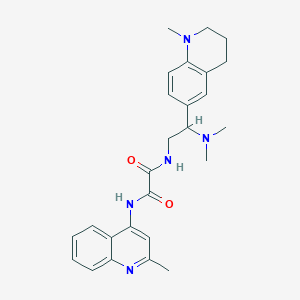![molecular formula C17H10ClFN2O2 B2924455 3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 848911-78-4](/img/structure/B2924455.png)
3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains a benzofuro[3,2-d]pyrimidin-4(3H)-one core with a 2-chloro-6-fluorobenzyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core and the attachment of the 2-chloro-6-fluorobenzyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuro[3,2-d]pyrimidin-4(3H)-one core suggests a fused ring system, with the 2-chloro-6-fluorobenzyl group likely adding steric bulk .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The benzofuro[3,2-d]pyrimidin-4(3H)-one core may be involved in aromatic substitution reactions, while the 2-chloro-6-fluorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuro[3,2-d]pyrimidin-4(3H)-one core and the 2-chloro-6-fluorobenzyl group could affect its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
- The synthesis of new derivatives similar to the queried compound, specifically thieno[2,3-d]pyrimidin-4(3H)-ones, has demonstrated notable antibacterial and antifungal activities. These compounds showed higher efficacy against certain strains of bacteria and fungi compared to traditional treatments (Kahveci et al., 2020).
HIV-1 Infection Inhibition
- Research into 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones has revealed significant inhibitory activity against HIV-1 infected cells and HIV-1 reverse transcriptase enzymes. This highlights a potential application in treating HIV-1 infections with specific structural modifications enhancing their efficacy (Rotili et al., 2014).
Antimalarial Properties
- Novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for antimalarial activity, demonstrating moderate effectiveness against the chloroquine-sensitive Pf 3D7 strain of malaria. This opens up a new avenue for the development of antimalarial agents (Mane et al., 2014).
Anticonvulsant and Antidepressant Effects
- Pyrido[2,3-d]pyrimidine derivatives have been identified with potential anticonvulsant and antidepressant activities. Some derivatives showed greater efficacy than standard drugs in pharmacological evaluations, suggesting their utility in treating neurological disorders (Zhang et al., 2016).
Antitubercular Activity
- The synthesis of benzocoumarin-pyrimidine hybrids has led to compounds with significant antitubercular activity. These findings could contribute to the development of new treatments for tuberculosis, especially in strains resistant to current medications (Reddy et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN2O2/c18-12-5-3-6-13(19)11(12)8-21-9-20-15-10-4-1-2-7-14(10)23-16(15)17(21)22/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRLXMJCTPIUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2924372.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2924375.png)
![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2924377.png)
![2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2924378.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2924380.png)
![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)
![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)


![N-(2,4-dimethoxybenzyl)-2-(6-ethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl)acetamide](/img/structure/B2924392.png)

